Hydrogen-Bond Donor Architecture: 4-Ethyl-Benzamide Retains an Amide N-H, Unlike Its N-Ethyl Analog
The target compound possesses one hydrogen-bond donor (the amide N–H, Hdon = 1), whereas its closest commercial analog – N-ethyl-N-(4-pyridinylmethyl)benzamide (Hit2Lead ID 5347692, 88% 2D similarity) – is a tertiary amide with Hdon = 0 . In benzamide-based HDAC inhibitors, the amide N–H is essential for chelating the catalytic Zn²⁺ ion in the enzyme active site; N-alkylation abolishes this interaction and can reduce HDAC potency by >100-fold [1]. Therefore, the primary amide character of the target compound is a critical gatekeeper for maintaining zinc-dependent target engagement [1].
| Evidence Dimension | Hydrogen-bond donor count (Hdon) |
|---|---|
| Target Compound Data | Hdon = 1 (secondary amide N–H present) |
| Comparator Or Baseline | N-ethyl-N-(4-pyridinylmethyl)benzamide: Hdon = 0 (tertiary amide, no N–H) |
| Quantified Difference | ΔHdon = 1 (target unique for Zn²⁺ chelation geometry) |
| Conditions | Predicted from 2D structure; consistent with amide substitution pattern |
Why This Matters
Procurement of the incorrect N-ethyl isomer would eliminate the amide N–H, destroying the canonical zinc-binding pharmacophore required for HDAC and related metalloenzyme inhibition, rendering the compound inert in these widely used screening cascades.
- [1] Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors. J. Enzyme Inhib. Med. Chem. 2016, 31 (sup2), 63–73. https://doi.org/10.3109/14756366.2016.1160902 View Source
